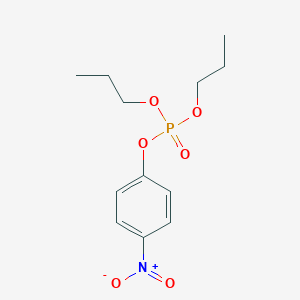

Phosphoric acid, dipropyl p-nitrophenyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphoric acid, dipropyl p-nitrophenyl ester, commonly known as DNPP, is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents like ethanol, benzene, and chloroform. DNPP is widely used in biochemical and physiological studies as a substrate for enzymes like esterases and lipases.

Mécanisme D'action

DNPP is hydrolyzed by esterases and lipases to p-nitrophenol and propyl phosphate. The rate of hydrolysis depends on the activity of the enzyme and the concentration of DNPP. The hydrolysis reaction is reversible, and the equilibrium constant depends on the pH and temperature of the reaction. The mechanism of hydrolysis involves the nucleophilic attack of the enzyme on the carbonyl carbon of DNPP, followed by the release of the leaving group.

Effets Biochimiques Et Physiologiques

DNPP is not known to have any significant biochemical or physiological effects on its own. However, it is used extensively in the study of enzymes that have important biochemical and physiological roles. Esterases and lipases are involved in the metabolism of lipids and drugs, and their activity is regulated by various factors like hormones, nutrients, and drugs. DNPP is used to measure the activity of these enzymes in different biological samples and to investigate the effects of various factors on their activity.

Avantages Et Limitations Des Expériences En Laboratoire

DNPP has several advantages as a substrate for enzymes. It is stable, soluble in organic solvents, and easy to handle. It is also relatively cheap and readily available. However, DNPP has some limitations as well. It is not a natural substrate for esterases and lipases, and its hydrolysis rate may not reflect the true activity of these enzymes in vivo. The hydrolysis of DNPP is also affected by various factors like pH, temperature, and the presence of inhibitors and activators.

Orientations Futures

There are several future directions for the use of DNPP in scientific research. One direction is the development of new substrates that are more specific and sensitive for different types of esterases and lipases. Another direction is the investigation of the effects of genetic and environmental factors on the activity of these enzymes. DNPP can also be used in the study of enzyme kinetics and inhibition, and in the development of new drugs that target these enzymes. Overall, DNPP has been a valuable tool in scientific research, and its use is likely to continue in the future.

Méthodes De Synthèse

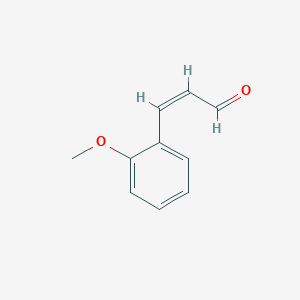

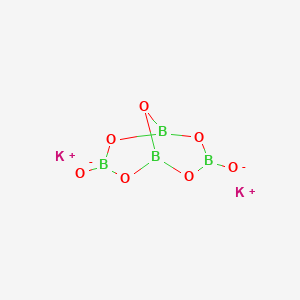

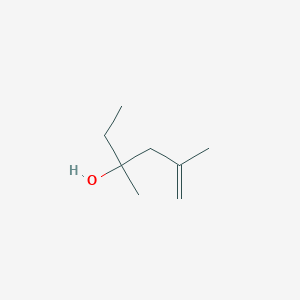

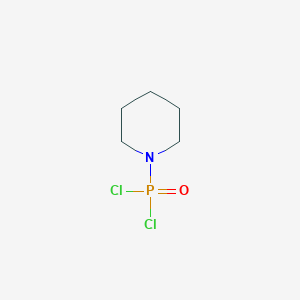

DNPP can be synthesized by the reaction of p-nitrophenol with propyl phosphorodichloridate. The reaction takes place in the presence of a base like triethylamine, and the product is purified by recrystallization. The yield of the reaction is around 80%, and the purity of the product can be determined by thin-layer chromatography.

Applications De Recherche Scientifique

DNPP is widely used in scientific research as a substrate for enzymes like esterases and lipases. It is used to measure the activity of these enzymes in biological samples like blood serum, plasma, and tissues. DNPP is also used in the study of drug metabolism and drug interactions. It is used to investigate the effects of drugs on the activity of esterases and lipases. DNPP is also used in the study of enzyme kinetics and enzyme inhibition.

Propriétés

Numéro CAS |

1153-30-6 |

|---|---|

Nom du produit |

Phosphoric acid, dipropyl p-nitrophenyl ester |

Formule moléculaire |

C12H18NO6P |

Poids moléculaire |

303.25 g/mol |

Nom IUPAC |

(4-nitrophenyl) dipropyl phosphate |

InChI |

InChI=1S/C12H18NO6P/c1-3-9-17-20(16,18-10-4-2)19-12-7-5-11(6-8-12)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |

Clé InChI |

POTZVFXXLZRGAU-UHFFFAOYSA-N |

SMILES |

CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

SMILES canonique |

CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Autres numéros CAS |

1153-30-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.